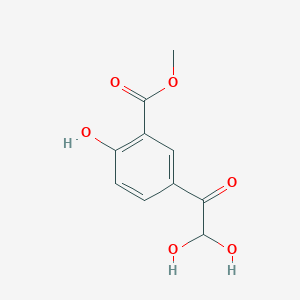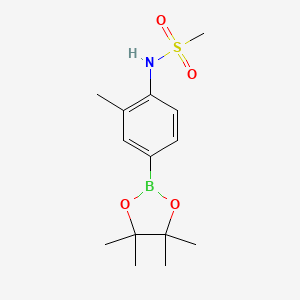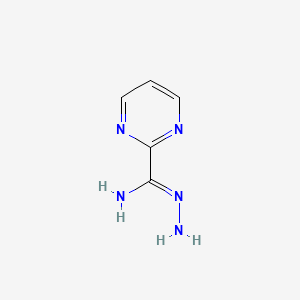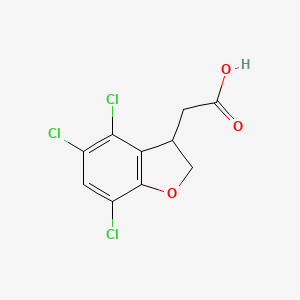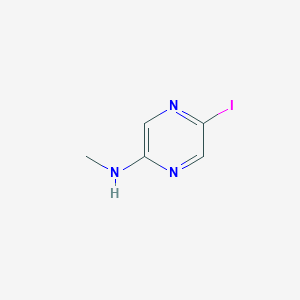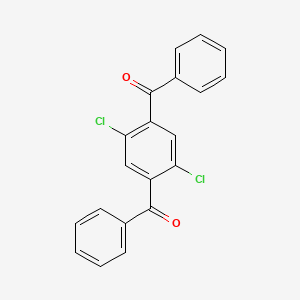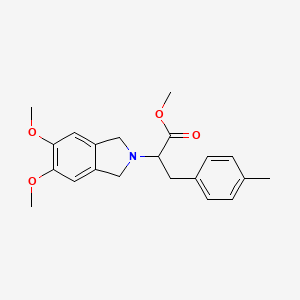
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate is a complex organic compound that belongs to the class of isoindolinone derivatives. This compound is characterized by its unique structure, which includes a dimethoxyisoindolinyl group and a p-tolyl group attached to a propanoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindolinone Core: The synthesis begins with the preparation of the isoindolinone core, which can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Attachment of p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the resulting intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the isoindolinone core, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced isoindolinone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites, leading to various biological responses.
相似化合物的比较
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a p-tolyl group.
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(m-tolyl)propanoate: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness: Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the p-tolyl group, in particular, may influence its interaction with biological targets and its overall pharmacokinetic properties.
属性
分子式 |
C21H25NO4 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
methyl 2-(5,6-dimethoxy-1,3-dihydroisoindol-2-yl)-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C21H25NO4/c1-14-5-7-15(8-6-14)9-18(21(23)26-4)22-12-16-10-19(24-2)20(25-3)11-17(16)13-22/h5-8,10-11,18H,9,12-13H2,1-4H3 |
InChI 键 |
GIQNSNVPJDRFKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)N2CC3=CC(=C(C=C3C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


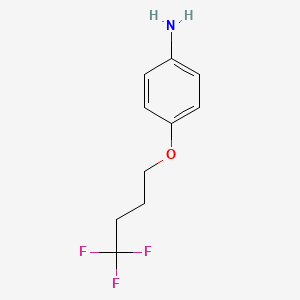
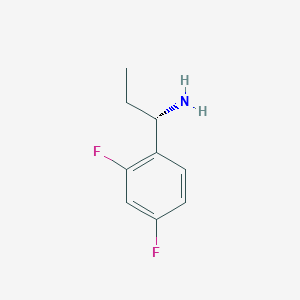
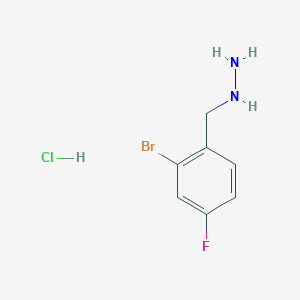
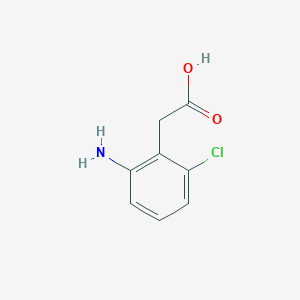
![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
